molecular formula C22H21N5O B2696836 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034385-48-1

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2696836
CAS RN: 2034385-48-1
M. Wt: 371.444
InChI Key: YDYIWCNLILQNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C22H21N5O and its molecular weight is 371.444. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships and Kinase Inhibition

The study of structure-activity relationships (SAR) of urea derivatives, particularly in the context of kinase inhibition, has been detailed in the research on compounds like BIRB 796. This compound, an inhibitor of p38alpha MAP kinase, has shown promise in clinical trials for autoimmune diseases. The research emphasizes the critical role of various molecular groups and their contributions to binding affinities and inhibitory activities. The findings contribute to understanding how modifications in the urea structure impact its effectiveness as a kinase inhibitor, highlighting the potential for therapeutic applications in treating autoimmune conditions (Regan et al., 2003).

Self-Assembly and Structural Characterization

The structural characterization and self-assembly of salts derived from urea and thiourea derivatives, such as the perchlorate salts of naphurea, have been explored. These studies offer insights into the photoluminescence and comparative analysis with parent compounds, shedding light on potential applications in materials science, particularly in the development of novel photoluminescent materials and understanding the complexation behaviors of these compounds (Baruah & Brahma, 2023).

Conformational Adjustments and Polymorphism

Research on conformational adjustments over synthons of urea and thiourea-based assemblies provides valuable information on the structural dynamics of these compounds. The studies reveal how intramolecular hydrogen bonding affects the assembly and polymorphism of urea derivatives, offering a basis for understanding the molecular mechanics that underpin the physical properties of these compounds. Such insights are crucial for designing materials with specific characteristics and behaviors (Phukan & Baruah, 2016).

Theoretical Studies and Molecular Calculations

Theoretical studies and molecular calculations on a series of pyranopyrazoles, including urea derivatives, highlight the significance of molecular orbital calculations in understanding the spatial characteristics, nodal patterns, and atomic contributions of these compounds. Such research aids in the prediction and optimization of the electronic properties of urea derivatives, facilitating their application in various fields, including organic electronics and pharmacology (Al-Amiery et al., 2012).

properties

IUPAC Name

1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-27-21(9-10-26-27)19-11-16(12-23-14-19)13-24-22(28)25-15-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,14H,13,15H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYIWCNLILQNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

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